N'-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

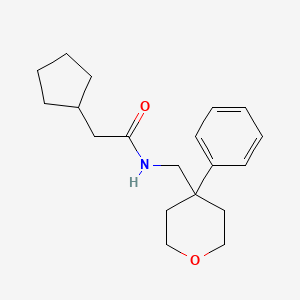

“N’-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine” is a complex organic compound. It contains a fluoro-benzyl group, which is a benzene ring with a fluorine atom and a methyl group attached, and a propane-1,3-diamine group, which is a three-carbon chain with amine groups at the first and third carbons .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 2-fluoro-benzyl chloride with N,N-dimethyl-propane-1,3-diamine. The 2-fluoro-benzyl chloride would act as an electrophile, being attacked by the nucleophilic amine group of the diamine .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring in the fluoro-benzyl group is a planar, cyclic structure with alternating double bonds, which results in a system of delocalized π electrons . The propane-1,3-diamine group is a flexible chain with two amine groups at the ends .Chemical Reactions Analysis

This compound, like other amines, could participate in a variety of chemical reactions. These could include reactions with acids to form salts, reactions with carbonyl compounds to form imines or enamines, and reactions with alkyl halides to form quaternary ammonium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an organic compound with both aromatic and aliphatic components, it would likely be soluble in organic solvents . Its boiling and melting points would depend on the strength of the intermolecular forces present, which in turn depend on the structure of the molecule .Mechanism of Action

The mechanism of action of this compound would depend on its use. As a diamine, it could act as a ligand in coordination chemistry, binding to metal ions through its nitrogen atoms . If it were used as a drug or a pesticide, its mechanism of action would depend on the specific biological targets it interacts with .

Safety and Hazards

Like many organic compounds, this compound could present safety hazards. It could be flammable, and it could be harmful or toxic if ingested, inhaled, or in contact with skin . Proper safety precautions, including the use of personal protective equipment and good laboratory practices, should be followed when handling this compound .

Future Directions

properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN2/c1-15(2)9-5-8-14-10-11-6-3-4-7-12(11)13/h3-4,6-7,14H,5,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSQJRPPTRFIGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2939466.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2939467.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2939469.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2939471.png)

![3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2939472.png)

![Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate](/img/structure/B2939473.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2939479.png)

![2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2939480.png)